

Mibefradil Dihydrochloride Hydrate: Application Notes for Cell Culture Treatment

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Compound of Interest

Compound Name: Mibefradil dihydrochloride hydrate

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These application notes provide a comprehensive guide for the use of **Mibefradil dihydrochloride hydrate** in cell culture experiments. Mibefradil, initially developed as a T-type and L-type calcium channel blocker, has garnered significant interest for its potential anti-cancer properties.[1][2][3][4][5] This document outlines its mechanism of action, provides detailed protocols for cell treatment, and summarizes effective concentrations across various cell lines.

Mechanism of Action

Mibefradil's primary mechanism involves the blockade of voltage-gated calcium channels. It exhibits moderate selectivity for T-type Ca^{2+} channels over L-type channels.[6][7] Beyond this, research has revealed its ability to inhibit Orai channels, which are store-operated calcium channels, thereby affecting intracellular calcium signaling.[1][2] This modulation of calcium homeostasis can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[1][2] At higher concentrations, Mibefradil can also inhibit calcium release from the endoplasmic reticulum.[1][2][8]

Data Presentation: Mibefradil Treatment Concentrations

The effective concentration of **Mibefradil dihydrochloride hydrate** varies significantly depending on the cell type and the biological endpoint being measured. The following tables summarize key quantitative data from published literature.

Table 1: IC₅₀ Values for Ion Channel Inhibition

Channel Type	IC ₅₀ Value	Cell Type / Conditions	Reference
T-type Ca ²⁺ Channels	2.7 μM	General	[6][7]
L-type Ca ²⁺ Channels	18.6 μM	General	[6][7]
T-type Ca ²⁺ Channels (ICaT)	0.1 μM	Rat atrial cells (at -100 to -80 mV holding potential)	[9]
L-type Ca ²⁺ Channels (ICaL)	~3 μM	Rat ventricular cells	[9]
L-type Ca ²⁺ Channels (ICaL)	~0.1 μM	Rat ventricular cells (at -50 mV holding potential)	[9]
Orai1	52.6 μM	HEK293 T-REx cells with STIM1 stable expression	[1][2]
Orai2	14.1 μM	HEK293 T-REx cells with STIM1 stable expression	[1][2]
Orai3	3.8 μM	HEK293 T-REx cells with STIM1 stable expression	[1][2]
T-type Channels (α1G)	270 nM	Cloned channels (in 2 mM Ca ²⁺)	[10]
T-type Channels (α1H)	140 nM	Cloned channels (in 2 mM Ca ²⁺)	[10]
T-type Channels	6.8 μM	HEK293 cells	[11]

Table 2: Cytotoxicity and Anti-proliferative IC₅₀ Values

Cell Line	Cell Type	IC ₅₀ Value	Assay / Duration	Reference
A2780	Human ovarian cancer	24.23 μ M	MTT / 48 hrs	[6]
A2780/Taxol	Paclitaxel-resistant human ovarian cancer	35.26 μ M	MTT / 48 hrs	[6]
Y79	Retinoblastoma	0.6 - 1.5 μ M	Growth inhibition	[12]
WERI-Rb1	Retinoblastoma	0.6 - 1.5 μ M	Growth inhibition	[12]
MCF7	Breast cancer epithelial cells	0.6 - 1.5 μ M	Growth inhibition	[12]
C6	Glioma	5 μ M	Growth inhibition	[12]
CPAE	Calf pulmonary artery endothelial cells	1.7 μ M	Proliferation inhibition	[13]

Table 3: Other Effective Concentrations

Effect	Concentration	Cell Type / Conditions	Reference
Inhibition of CD4 ⁺ T cell adhesion	ID ₅₀ : 3.4 µM	Human T cells / HUVEC	[14]
Inhibition of CD8 ⁺ T cell adhesion	ID ₅₀ : 9.2 µM	Human T cells / HUVEC	[14]
Inhibition of CD4 ⁺ T cell penetration	ID ₅₀ : 2.1 µM	Human T cells / HUVEC	[14]
Inhibition of CD8 ⁺ T cell penetration	ID ₅₀ : 3.9 µM	Human T cells / HUVEC	[14]
Complete block of Orai3 currents	10 µM	HEK293 T-REx cells	[1][2]
Inhibition of Ca ²⁺ release	>50 µM	HEK293 T-REx cells	[1][2]
Increase in cytosolic Ca ²⁺ ([Ca ²⁺] _{cyt})	>10 µM	LS8, ALC, and HEK-293 cells	[8]
Membrane potential depolarization	20 µM	General	[6][7]

Experimental Protocols

Protocol 1: Preparation of Mibefradil Dihydrochloride Hydrate Stock Solution

Materials:

- **Mibefradil dihydrochloride hydrate** (powder)
- Dimethyl sulfoxide (DMSO) or sterile water
- Sterile, nuclease-free microcentrifuge tubes
- Pipettes and sterile filter tips

Procedure:

- Refer to the manufacturer's instructions for solubility data. Mibefradil dihydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM).
- To prepare a 10 mM stock solution in DMSO, weigh the appropriate amount of **Mibefradil dihydrochloride hydrate** and dissolve it in the corresponding volume of DMSO.
- Vortex briefly until the powder is completely dissolved.
- Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month. For longer-term storage, -80°C is recommended.^{[7][15]}

Protocol 2: Cell Treatment for Proliferation and Cytotoxicity Assays (e.g., MTT Assay)

Materials:

- Cultured cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- **Mibefradil dihydrochloride hydrate** stock solution
- MTT reagent (or other viability assay reagent)
- Solubilization solution (e.g., DMSO or isopropanol with HCl)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
- **Treatment:** Prepare serial dilutions of Mibefradil from the stock solution in complete cell culture medium. A typical concentration range to start with is 0.1 μM to 100 μM .
- Remove the old medium from the wells and replace it with the medium containing the various concentrations of Mibefradil. Include a vehicle control (medium with the same concentration of DMSO used for the highest Mibefradil concentration).
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
- **MTT Assay:**
 - Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
 - Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Analysis of Apoptosis by Flow Cytometry

Materials:

- Cultured cells of interest
- 6-well cell culture plates
- **Mibefradil dihydrochloride hydrate** stock solution

- Annexin V-FITC and Propidium Iodide (PI) staining kit
- Binding buffer
- Flow cytometer

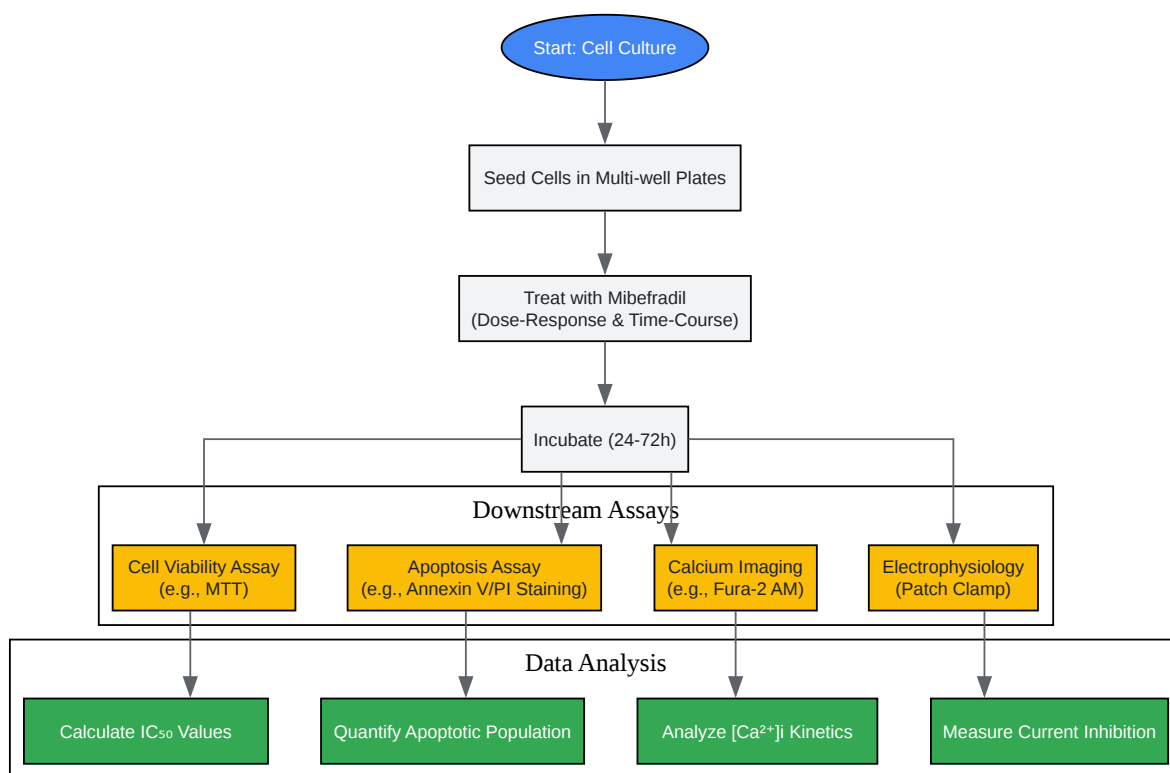
Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Mibefradil (and a vehicle control) as described in Protocol 2.
- Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use trypsinization.
- Staining:
 - Wash the cells with cold PBS.
 - Resuspend the cells in binding buffer.
 - Add Annexin V-FITC and PI according to the manufacturer's protocol.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

Mibefradil's effects on intracellular calcium can be complex. At micromolar concentrations ($\geq 10 \mu\text{M}$), it can trigger an increase in cytosolic Ca^{2+} by activating Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP_3).^[8] IP_3 binds to its receptor (IP_3R) on the endoplasmic reticulum (ER), causing the release of Ca^{2+} from the ER stores.^[8] This depletion of ER Ca^{2+} stores is sensed by STIM1, which then activates ORAI channels at the plasma membrane, leading to store-operated Ca^{2+} entry (SOCE).^[8] However, Mibefradil can also directly block ORAI channels, demonstrating a dual regulatory role.^{[1][2]}

Caption: Mibefradil's multifaceted impact on cellular calcium signaling pathways.



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Caption: A generalized experimental workflow for studying Mibefradil's effects in vitro.

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